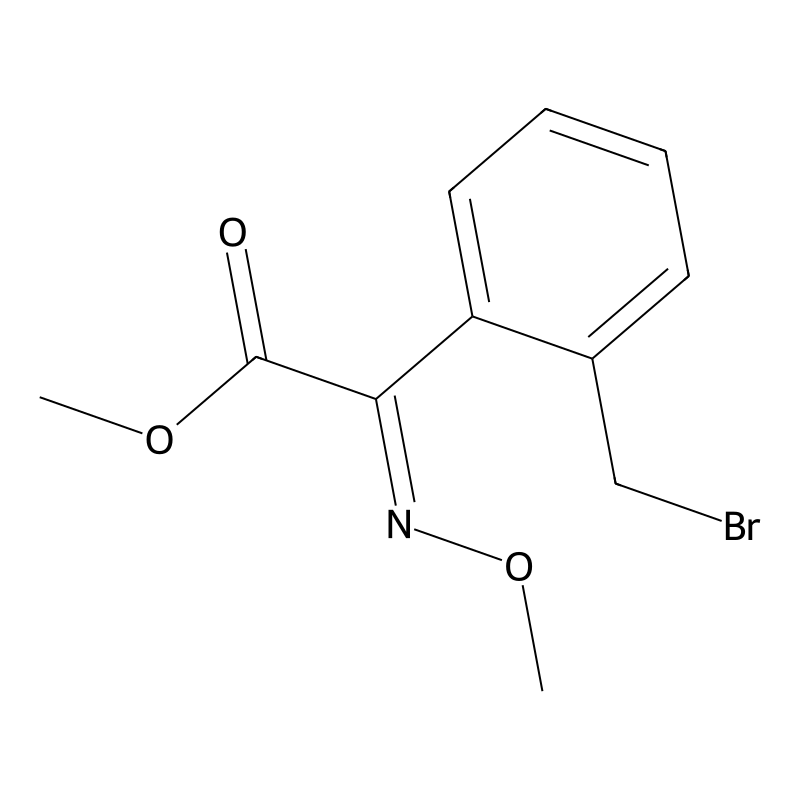(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is a synthetic organic compound characterized by its unique structural features, including a methoxyimino group and a bromomethyl-substituted phenyl ring. This compound belongs to the class of oxime esters, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C12H14BrN1O3, and its structural representation indicates the presence of functional groups that contribute to its reactivity and biological properties.
Due to its function as a synthetic intermediate, there is no documented research on a specific mechanism of action for (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate within biological systems.
- Intermediate in Kresoxim-methyl synthesis: Research shows (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is a key intermediate in the laboratory synthesis of metabolites of Kresoxim-methyl (SOURCE: ) . Kresoxim-methyl, also known as KSM, is a broad-spectrum fungicide used in agricultural applications. (SOURCE: )
The chemical reactivity of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate can be analyzed through various types of reactions:
- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, making it a potential electrophile in organic synthesis.
- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.
- Oxime Formation: The methoxyimino group can participate in condensation reactions, forming stable oxime derivatives with aldehydes or ketones.
These reactions are essential for understanding the compound's behavior in biological systems and its potential synthetic applications.
Research indicates that compounds similar to (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxyimino group is particularly significant, as oximes have been associated with various pharmacological effects. Computer-aided predictions suggest that this compound may interact with specific biological targets, enhancing its therapeutic potential .
Several synthesis methods can be employed to produce (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate:
- Condensation Reaction: A common method involves the condensation of methyl acetate with 2-bromomethylphenol in the presence of a base to form the ester linkage.
- Oxime Formation: The reaction of the resulting ester with hydroxylamine hydrochloride under acidic conditions leads to the formation of the methoxyimino group.
- Purification: The final product can be purified using techniques such as recrystallization or chromatography.
These methods highlight the compound's synthetic versatility and potential for modification.
(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate has several applications:
- Pharmaceutical Development: Its unique structure makes it a candidate for drug development aimed at treating various diseases.
- Agricultural Chemicals: Compounds with similar structures are often explored for use as agrochemicals due to their biological activity against pests and pathogens.
- Chemical Research: This compound serves as a valuable intermediate in organic synthesis, facilitating the development of more complex molecules.
Interaction studies utilizing computer-aided drug design tools have suggested that (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate may interact with specific protein targets involved in disease pathways. These studies often employ structure-activity relationship analysis to predict how modifications to the compound's structure might enhance its efficacy or reduce toxicity .
Several compounds share structural similarities with (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate, each possessing unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(methoxyimino)acetate | Similar methoxyimino group | Antimicrobial |
| 4-Bromo-phenyl-oxime | Bromine substitution on phenyl | Anticancer |
| Methyl 2-(hydroxyimino)acetate | Hydroxymine instead of methoxyimino | Antioxidant |
| 3-Bromo-4-methoxybenzoic acid | Contains a carboxylic acid functional group | Anti-inflammatory |
The uniqueness of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate lies in its specific combination of functional groups and substituents, which may confer distinct biological activities compared to these similar compounds.








